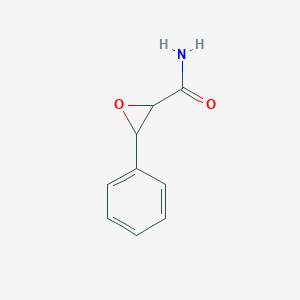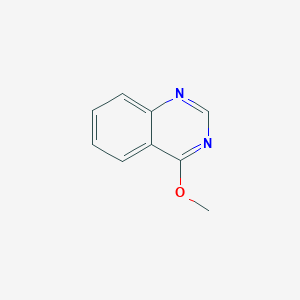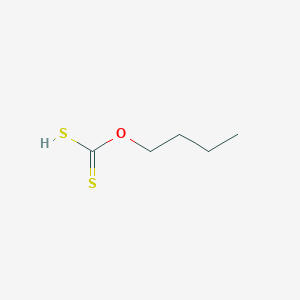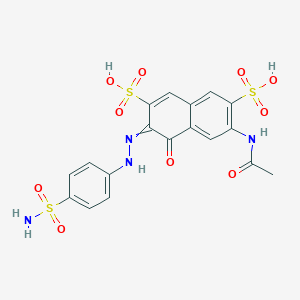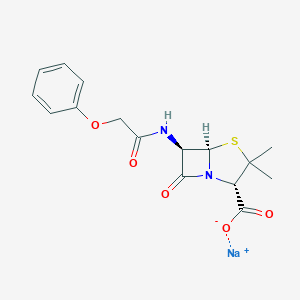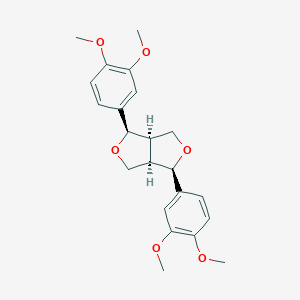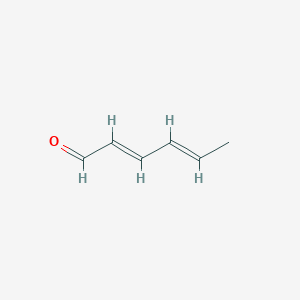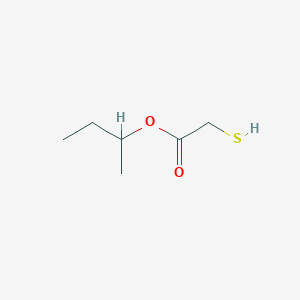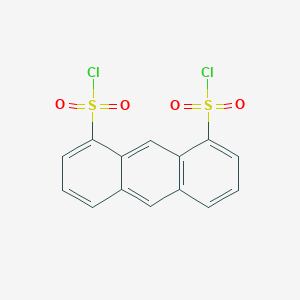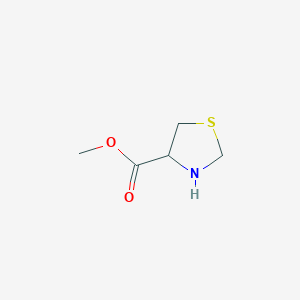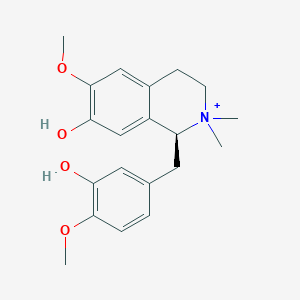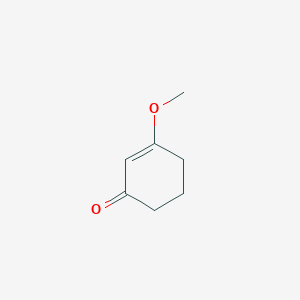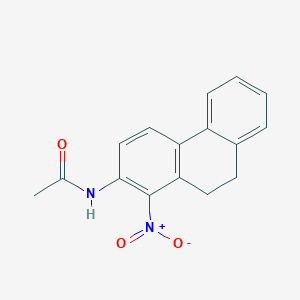
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as NDPA and has been synthesized through various methods.
作用机制
The mechanism of action of NDPA is not fully understood. However, studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA also reduces inflammation by inhibiting the production of inflammatory cytokines. The exact mechanism of action of NDPA in these processes is still under investigation.
生化和生理效应
NDPA has been shown to have various biochemical and physiological effects. Studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA also reduces inflammation by inhibiting the production of inflammatory cytokines. NDPA has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
NDPA has several advantages as a compound for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. NDPA has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, NDPA has some limitations as a compound for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. NDPA is also a relatively new compound, and more research is needed to fully understand its potential applications.
未来方向
There are several future directions for research on NDPA. One future direction is to study the mechanism of action of NDPA in more detail. Understanding the mechanism of action of NDPA will provide insight into its potential applications in various fields of research. Another future direction is to study the potential of NDPA as a lead compound for the development of new drugs. NDPA has been shown to have potential as a scaffold for the synthesis of new compounds with potential therapeutic applications. Finally, future research could focus on the potential of NDPA as a precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide is a synthetic compound with potential applications in various fields of scientific research. NDPA has been synthesized through various methods and has been studied for its potential as an anticancer agent, anti-inflammatory agent, and lead compound for the development of new drugs. NDPA has low toxicity in vitro and in vivo, making it a safe compound to work with. Future research could focus on studying the mechanism of action of NDPA, its potential as a lead compound for drug development, and its potential as a precursor for the synthesis of new materials.
合成方法
NDPA can be synthesized through various methods, including the reaction of 1-nitro-9,10-dihydrophenanthrene with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 1-nitro-9,10-dihydrophenanthrene with acetic acid and acetic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization to obtain NDPA.
科学研究应用
NDPA has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, NDPA has been studied for its potential as an anticancer agent. Studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA has also been studied for its potential as an anti-inflammatory agent. Studies have shown that NDPA reduces inflammation by inhibiting the production of inflammatory cytokines.
In drug discovery, NDPA has been studied for its potential as a lead compound for the development of new drugs. NDPA has been used as a scaffold for the synthesis of new compounds with potential therapeutic applications. In material science, NDPA has been studied for its potential as a precursor for the synthesis of new materials with unique properties.
属性
CAS 编号 |
18264-80-7 |
|---|---|
产品名称 |
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-15-9-8-13-12-5-3-2-4-11(12)6-7-14(13)16(15)18(20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
InChI 键 |
DHPNWYXMIKEOIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3CC2)[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3CC2)[N+](=O)[O-] |
同义词 |
N-(9,10-Dihydro-1-nitrophenanthren-2-yl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



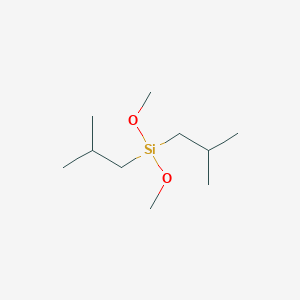
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
